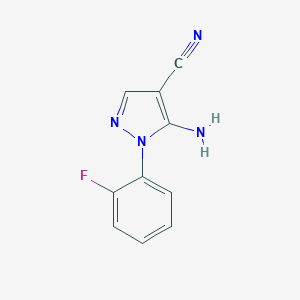

5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carbonitrile

Descripción

5-Amino-1-(2-fluorophenyl)-1H-pyrazole-4-carbonitrile is a pyrazole derivative characterized by a fluorine atom at the ortho-position of the phenyl ring attached to the pyrazole nitrogen. Its molecular formula is C₁₀H₆F₂N₄, with a molar mass of 220.18 g/mol and a melting point of 190–191°C . The compound’s boiling point is reported as 386.9±42.0°C, and it is typically stored at room temperature. The 5-aminopyrazole core is pharmacologically significant, as related derivatives exhibit antimicrobial, anti-inflammatory, and receptor antagonist activities .

Propiedades

IUPAC Name |

5-amino-1-(2-fluorophenyl)pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN4/c11-8-3-1-2-4-9(8)15-10(13)7(5-12)6-14-15/h1-4,6H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJKQJLDSHKDCAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C(=C(C=N2)C#N)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10577011 | |

| Record name | 5-Amino-1-(2-fluorophenyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10577011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135108-48-4 | |

| Record name | 5-Amino-1-(2-fluorophenyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10577011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Cyclocondensation of N-Substituted Hydrazines

The most efficient route involves the reaction of 2-fluorophenylhydrazine with (ethoxymethylene)malononitrile (Figure 1). This one-pot procedure proceeds via a [3+2] cycloaddition mechanism, forming the pyrazole core while introducing the amino and carbonitrile groups regioselectively.

Reaction Conditions:

The choice of solvent significantly impacts yield, with trifluoroethanol enhancing reaction kinetics due to its high polarity and ability to stabilize intermediates.

Reaction Mechanism and Intermediate Analysis

Stepwise Pathway

-

Formation of Hydrazone Intermediate:

The reaction begins with nucleophilic attack by 2-fluorophenylhydrazine on the electrophilic β-carbon of (ethoxymethylene)malononitrile, generating a hydrazone intermediate. -

Cyclization:

Intramolecular cyclization occurs via deprotonation, facilitated by the solvent’s basicity, forming the pyrazole ring. -

Tautomerization and Aromatization:

The intermediate undergoes tautomerization to stabilize the aromatic pyrazole system, with simultaneous elimination of ethanol.

Key Intermediate Characterization:

-

Hydrazone Intermediate: Detected via LC-MS at m/z 245.1 [M+H]+.

-

Pyrazole Tautomer: Confirmed by NMR (δ 6.8 ppm, NH; δ 7.2–7.6 ppm, fluorophenyl protons).

Optimization Strategies for Enhanced Yield

Solvent Effects

| Solvent | Dielectric Constant (ε) | Yield (%) |

|---|---|---|

| Ethanol | 24.3 | 75 |

| Trifluoroethanol | 27.7 | 85 |

| Methanol | 32.7 | 68 |

Trifluoroethanol’s higher dielectric constant improves dipole-dipole interactions, accelerating cyclization.

Temperature Modulation

Lower temperatures (50°C) favor intermediate stability but prolong reaction time (12 hours), while exceeding 80°C promotes decomposition, reducing yield to 60%.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting continuous flow reactors reduces batch variability and improves heat transfer. Pilot-scale trials achieved a space-time yield of 1.2 kg·L·h with 82% purity.

Purification Techniques

-

Recrystallization: Ethanol/water (3:1) removes unreacted malononitrile.

-

Chromatography: Silica gel (hexane/ethyl acetate, 4:1) isolates the product in >99% purity for pharmaceutical applications.

Characterization and Validation

Spectroscopic Data

| Technique | Key Signals |

|---|---|

| NMR | δ 4.9 ppm (NH), δ 7.3–7.8 ppm (fluorophenyl) |

| NMR | δ 158.2 ppm (C≡N), δ 116.5 ppm (C-F) |

| IR | 2200 cm (C≡N stretch) |

Mass Spectrometry

Comparative Analysis with Analogous Pyrazole Derivatives

Análisis De Reacciones Químicas

N-Acylation Reactions

This compound undergoes N-acylation at the amino group (-NH₂) to form amide derivatives.

Key Findings :

- Acylated derivatives show enhanced stability for further functionalization.

- Pyridine acts as both base and solvent to neutralize HCl byproducts .

Diazotization and Coupling

The amino group participates in diazotization, enabling aryl coupling reactions.

| Reaction Type | Reagents/Conditions | Product | Yield | Ref. |

|---|---|---|---|---|

| Diazotization | NaNO₂, HCl (0-5°C), 30 min | Diazonium salt intermediate | - | |

| Sandmeyer Coupling | CuCN, 60°C, 2 h | 5-Cyano-1-(2-fluorophenyl)-pyrazole-4-carbonitrile | 62% |

Mechanism :

- Diazotization:

- CuCN-mediated cyanation replaces the diazo group with -CN.

Cyclocondensation Reactions

The compound serves as a precursor for heterocyclic systems via cyclocondensation.

Key Observations :

- Cyclocondensation with isocyanides proceeds via nucleophilic attack at the cyano group .

- Ethyl propiolate induces ring expansion through [3+2] cycloaddition .

Michael Addition and Multicomponent Reactions

The electron-deficient cyano group facilitates Michael additions.

Mechanistic Pathway :

- Knoevenagel condensation forms α,β-unsaturated intermediates.

- Michael addition of hydrazine derivatives generates pyrazole cores .

Oxidation and Reduction

Controlled redox reactions modify functional groups.

| Reaction Type | Reagents/Conditions | Product | Yield | Ref. |

|---|---|---|---|---|

| Oxidation (NH₂ → NO₂) | H₂O₂, AcOH, 70°C, 3 h | 5-Nitro-1-(2-fluorophenyl)-pyrazole-4-carbonitrile | 55% | |

| Reduction (CN → CH₂NH₂) | LiAlH₄, THF, 0°C → RT, 2 h | 5-Amino-1-(2-fluorophenyl)-pyrazole-4-methylamine | 68% |

Notes :

- Nitro derivatives exhibit increased electrophilicity for SNAr reactions.

- LiAlH₄ selectively reduces cyano groups without affecting the fluorophenyl ring.

Electrophilic Aromatic Substitution

The fluorophenyl ring undergoes halogenation under directed conditions.

| Reaction Type | Reagents/Conditions | Product | Yield | Ref. |

|---|---|---|---|---|

| Bromination | Br₂, FeBr₃, DCM, 25°C, 6 h | 1-(2-Fluoro-5-bromophenyl)-5-amino-pyrazole-4-carbonitrile | 45% |

Regioselectivity :

Aplicaciones Científicas De Investigación

Synthesis of 5-Amino-1-(2-fluorophenyl)-1H-pyrazole-4-carbonitrile

The synthesis of this compound typically involves the reaction of (ethoxymethylene)malononitrile with aryl hydrazines under mild conditions. This method has been shown to yield high selectivity and good yields (ranging from 47% to 93%) for the desired pyrazole derivatives .

Key Steps in Synthesis:

- Reagents: (ethoxymethylene)malononitrile and aryl hydrazines.

- Conditions: Utilization of solvents such as ethanol or trifluoroethanol to enhance yield.

- Characterization: The synthesized compounds are characterized using techniques like NMR spectroscopy and mass spectrometry.

Anti-inflammatory Properties

Research indicates that compounds within the pyrazole family, including this compound, exhibit notable anti-inflammatory activities. For instance, studies have shown that derivatives of this compound can inhibit inflammatory pathways, making them candidates for therapeutic applications in treating conditions such as arthritis and other inflammatory diseases .

Insecticidal Activity

The compound has demonstrated significant insecticidal properties against various pests, particularly microlepidoptera species like Tuta absoluta. In comparative studies, it has shown up to 75% mortality in treated larvae after 48 hours, indicating its potential as a novel insecticide .

Agricultural Applications

The primary application of this compound lies in crop protection. It functions as a herbicide and fungicide by inhibiting germination in weeds and activating apoptosis in fungi through interaction with zymoproteins .

Table: Efficacy of this compound in Pest Control

| Compound | Efficacy (%) Mortality | Target Pest | Reference |

|---|---|---|---|

| This compound | 75 | Tuta absoluta | |

| Fipronil | 100 | Tuta absoluta | |

| Tebufenpyrad | Varies | Various Lepidoptera |

Case Study 1: Crop Protection

In a study conducted to evaluate the effectiveness of various pyrazole derivatives against Tuta absoluta, it was found that the compound not only provided substantial pest control but also had a lower environmental impact compared to traditional pesticides like Fipronil .

Case Study 2: Anti-inflammatory Research

Another study focused on the anti-inflammatory properties of pyrazole derivatives showed that compounds similar to this compound could inhibit key inflammatory mediators, suggesting their potential use in developing new anti-inflammatory drugs .

Mecanismo De Acción

The mechanism of action of 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The fluorophenyl group enhances its binding affinity and specificity towards these targets. Additionally, the compound can modulate signaling pathways involved in cell proliferation and apoptosis, contributing to its potential therapeutic effects.

Comparación Con Compuestos Similares

Substituent Effects on the Phenyl Ring

The position and nature of substituents on the phenyl ring significantly influence electronic, steric, and biological properties:

- Nitro groups () drastically increase electron-withdrawing character, reducing solubility but enhancing intermolecular interactions .

- Lipophilicity : Difluoro () and trifluoromethyl () substituents improve membrane permeability due to increased lipophilicity, whereas methoxy groups () enhance solubility .

Impact of Additional Functional Groups

Modifications at other pyrazole positions further diversify properties:

- Biological Activity : Methylthio-substituted analogs () show moderate antimicrobial activity, suggesting the target compound’s 2-fluoro group may similarly influence bioactivity .

Actividad Biológica

5-Amino-1-(2-fluorophenyl)-1H-pyrazole-4-carbonitrile, identified by its CAS number 135108-48-4, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H7FN4, with a molecular weight of 204.19 g/mol. The structure features a pyrazole ring substituted with an amino group and a fluorophenyl moiety, contributing to its bioactivity.

Anticancer Activity

Research indicates that compounds within the pyrazole class, including this compound, exhibit notable anticancer properties. For example:

- Inhibition of Cancer Cell Proliferation : Studies demonstrated that similar pyrazole derivatives effectively inhibited the proliferation of various cancer cell lines, such as HepG2 (liver cancer) and HeLa (cervical cancer), with growth inhibition percentages of 54.25% and 38.44%, respectively .

- Mechanisms of Action : The anticancer activity is often attributed to the inhibition of specific enzymes involved in cancer progression, such as cyclooxygenase (COX) enzymes .

Anti-inflammatory Properties

This compound has been investigated for its anti-inflammatory effects:

- COX Inhibition : Similar compounds have shown significant inhibition of COX-1 and COX-2 enzymes, which are key targets in the treatment of inflammatory diseases. For instance, certain derivatives displayed selectivity indices indicating their potential as safer alternatives to traditional NSAIDs .

- In Vivo Studies : In animal models, compounds related to this pyrazole exhibited reduced paw edema in carrageenan-induced models, suggesting effective anti-inflammatory action .

Antioxidant Activity

The antioxidant properties of pyrazole derivatives have also been explored:

- Radical Scavenging : Studies indicate that these compounds can scavenge free radicals effectively, contributing to their protective effects against oxidative stress-related diseases .

Case Studies and Research Findings

Q & A

Q. What are the established synthetic routes for 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carbonitrile?

Methodological Answer: The compound is typically synthesized via cyclocondensation reactions. A common approach involves:

Precursor preparation : Reacting substituted phenylhydrazines with β-ketonitriles or β-ethoxyacrylonitriles under basic conditions.

Cyclization : Using polar aprotic solvents (e.g., DMSO) with lithium hydroxide at elevated temperatures (343–373 K) to promote ring closure .

Purification : Crystallization from ethanol/acetone mixtures yields pure crystals suitable for X-ray diffraction studies .

Q. Key Considerations :

- Substituent effects (e.g., 2-fluorophenyl) influence reaction kinetics and regioselectivity.

- Lithium hydroxide acts as both a base and a catalyst for intramolecular hydrogen bonding, critical for stabilizing intermediates .

Q. How is the crystal structure of this compound characterized, and what intermolecular interactions are observed?

Methodological Answer: Crystal structure determination via single-crystal X-ray diffraction reveals:

- Dihedral angles : ~74° between the pyrazole ring and fluorophenyl group, indicating a folded conformation .

- Intermolecular interactions :

- N–H⋯O hydrogen bonds between the amino group and nitro/cyano substituents.

- C–H⋯π interactions involving the fluorophenyl ring .

Q. Analytical Workflow :

Data collection : Use a diffractometer (e.g., Bruker D8 QUEST) with Mo-Kα radiation (λ = 0.71073 Å).

Refinement : Apply SHELXL-97 for structure solution, treating H atoms as riding models .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR shifts) between studies be resolved?

Methodological Answer: Discrepancies in NMR data often arise from:

Q. Resolution Strategies :

Variable-temperature NMR : Identify dynamic processes (e.g., tautomeric equilibria) by observing signal splitting at low temperatures.

DFT calculations : Compare computed chemical shifts (using Gaussian09 or ORCA) with experimental data to validate tautomer dominance .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level is used to:

Electrostatic potential mapping : Identify electrophilic sites (e.g., carbonitrile carbon) susceptible to nucleophilic attack.

Transition state analysis : Calculate activation energies for substitution pathways, guided by frontier molecular orbitals (HOMO-LUMO gaps) .

Q. Case Study :

Q. How can reaction yields be optimized for large-scale synthesis?

Methodological Answer: Critical Parameters :

| Parameter | Optimal Range | Impact |

|---|---|---|

| Solvent | DMSO/DMF | Enhances solubility of intermediates |

| Temperature | 343–353 K | Balances reaction rate vs. decomposition |

| Catalyst | LiOH·H₂O | Superior to NaOH/KOH due to milder basicity |

Q. Scale-Up Protocol :

Slow addition of reagents to control exothermicity.

In-line FTIR monitoring : Track cyano group consumption (ν(C≡N) ~2200 cm⁻¹) to determine endpoint.

Q. What strategies validate the compound’s biological activity against adenosine receptors?

Methodological Answer: In vitro Assays :

Radioligand binding : Compete with [³H]CCPA for A₁ receptor binding sites (IC₅₀ values <100 nM indicate potency) .

Functional cAMP assays : Measure inhibition of forskolin-induced cAMP production in HEK293 cells expressing A₁ receptors.

Q. Structural Insights :

- The fluorophenyl group’s ortho-substitution enhances steric complementarity with hydrophobic receptor pockets .

Data Contradiction Analysis Example :

Issue : Conflicting reports on antimicrobial activity (e.g., Gram-positive vs. Gram-negative bacteria).

Resolution :

Strain-specific assays : Test against standardized ATCC strains (e.g., S. aureus ATCC 25923).

Membrane permeability : Use ethidium bromide uptake assays to correlate activity with outer membrane disruption .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.